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Compound of Interest

Compound Name: (+)-Neomenthol

Cat. No.: B1595764 Get Quote

An In-depth Technical Guide to the Structure Elucidation of (1S,2S,5R)-(+)-Neomenthol

This guide provides a comprehensive overview of the analytical techniques and data

interpretation used to elucidate the structure of (1S,2S,5R)-(+)-Neomenthol. It is intended for

researchers, scientists, and professionals in the field of drug development and natural product

chemistry.

Introduction
(1S,2S,5R)-(+)-Neomenthol is a diastereomer of menthol, a well-known monoterpenoid

alcohol found in peppermint and other mint oils.[1][2] Its specific stereochemistry dictates its

physical properties and biological activity, making accurate structure elucidation a critical

aspect of its study and application. The process of determining its structure involves a

combination of spectroscopic techniques to piece together its molecular formula, connectivity,

and three-dimensional arrangement.

The IUPAC name for this isomer is (1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol.[3] Its

molecular formula is C₁₀H₂₀O, with a molecular weight of 156.27 g/mol .[4]

Spectroscopic Data Analysis
The elucidation of the neomenthol structure relies on the synergistic interpretation of data from

mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR)

spectroscopy.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition

of the molecule, as well as structural clues from its fragmentation pattern.

m/z Relative Intensity (%) Proposed Fragment

156 ~5 [M]⁺ (Molecular Ion)

141 ~20 [M - CH₃]⁺

138 ~15 [M - H₂O]⁺

123 ~30 [M - H₂O - CH₃]⁺

95 ~80 [M - H₂O - C₃H₇]⁺ or [C₇H₁₁]⁺

81 ~100 (Base Peak) [C₆H₉]⁺

71 ~95

[M - C₆H₁₂OH]⁺ or

fragmentation of cyclohexane

ring

43 ~60 [C₃H₇]⁺ (Isopropyl group)

Note: Relative intensities are approximate and can vary between instruments.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of (+)-Neomenthol shows characteristic absorptions confirming its alcoholic nature.
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Frequency (cm⁻¹) Intensity Assignment of Vibration

~3300-3400 Strong, Broad
O-H stretch (characteristic of

an alcohol)

~2870-2960 Strong
C-H stretch (sp³ hybridized

carbons)

~1465 Medium C-H bend (CH₂ and CH₃)

~1370 Medium
C-H bend (gem-dimethyl of

isopropyl group)

~1045 Strong
C-O stretch (secondary

alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information, revealing the carbon-hydrogen

framework and the relative stereochemistry of the molecule.

¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS

Chemical Shift (δ) ppm Multiplicity Assignment

~4.11 m H-3 (CH-OH)

~1.84 m H-8 (CH-iPr)

~1.70 m H-2, H-4, H-5

~1.53 m H-1

~1.27 m H-6a

~1.09 m H-6e

~0.96 d H-9, H-10 (iPr CH₃)

~0.87 d H-7 (Methyl CH₃)
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Source: Data compiled from multiple spectroscopic databases.[5][6]

¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS

Chemical Shift (δ) ppm Carbon Assignment

67.7 C-3 (CH-OH)

47.9 C-2

42.6 C-6

35.1 C-4

29.2 C-5

25.8 C-8 (CH-iPr)

24.2 C-1

22.4 C-7 (Methyl CH₃)

21.2 C-10 (iPr CH₃)

20.7 C-9 (iPr CH₃)

Source: Data compiled from multiple spectroscopic databases.[5][7][8]

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for the

structure elucidation of (1S,2S,5R)-(+)-Neomenthol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the purified (+)-Neomenthol
sample in ~0.6 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ 0.00 ppm).
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Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, DEPT,

COSY, HSQC, and HMBC spectra on a spectrometer operating at a frequency of 400 MHz

or higher.[8]

Parameters: Data is typically acquired at room temperature (298K).[5]

Infrared (IR) Spectroscopy:

Sample Preparation: For the liquid film method, a single drop of neat (+)-Neomenthol is
placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition: The prepared plates are mounted in the spectrometer.

Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹. The background

spectrum is subtracted to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (MS):

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for

volatile compounds like neomenthol.

Sample Introduction: A diluted solution of the sample in a volatile solvent (e.g.,

dichloromethane) is injected into the GC.

Separation: The sample is vaporized and separated on a capillary column (e.g., DB-5 or

equivalent).

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized, typically by Electron Ionization (EI) at 70 eV.

Detection: The resulting fragments are separated by their mass-to-charge ratio (m/z) by a

mass analyzer and detected.

Visualization of the Elucidation Workflow
The logical process for determining the structure of (+)-Neomenthol from the raw analytical

data is outlined below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.oc-praktikum.de/nop/en-experiment-2022-analytics-cnmr
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000498
https://www.benchchem.com/product/b1595764?utm_src=pdf-body
https://www.benchchem.com/product/b1595764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initial Analysis

NMR Analysis
Data Interpretation

Final Structure Confirmation

Mass Spectrometry

Molecular Formula:
C10H20O

(1 Degree of Unsaturation)

Provides M+ peak
& fragmentation

IR Spectroscopy

Functional Groups:
-OH (Alcohol)

-CH(CH3)2 (Isopropyl)

Identifies O-H, C-O
stretches

1H NMR

Carbon-Hydrogen
Framework

Proton environment
& adjacencies

13C NMR & DEPT

Number & type
of carbons

2D NMR (COSY, HSQC)

Confirms H-H &
C-H correlations

Relative Stereochemistry
(Coupling Constants, NOE)

Analysis of J-coupling

(1S,2S,5R)-(+)-Neomenthol

Optical Rotation
[α]D = +17.3°

Confirms enantiomer

Click to download full resolution via product page

Caption: Workflow for the structure elucidation of (+)-Neomenthol.

Conclusion
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The structure of (1S,2S,5R)-(+)-Neomenthol is unequivocally established through a systematic

combination of modern spectroscopic techniques. Mass spectrometry confirms the molecular

formula C₁₀H₂₀O.[3] IR spectroscopy identifies the key hydroxyl functional group.[9] A detailed

analysis of 1D and 2D NMR spectra reveals the connectivity of the 2-isopropyl-5-

methylcyclohexanol skeleton and establishes the relative stereochemistry of the substituents

on the cyclohexane ring. Finally, chiroptical measurements, such as optical rotation, confirm the

absolute configuration as (1S,2S,5R), distinguishing it from its enantiomer and other

diastereomers.[10] This comprehensive analytical approach is fundamental in natural product

chemistry and essential for quality control in the pharmaceutical and flavor industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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